Cas no 1805516-69-1 (3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)

3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine
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- インチ: 1S/C8H7BrF2IN/c1-4-3-13-8(12)5(2-9)6(4)7(10)11/h3,7H,2H2,1H3
- InChIKey: PHYSOCFKNRTGJH-UHFFFAOYSA-N
- SMILES: IC1C(CBr)=C(C(F)F)C(C)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- XLogP3: 3.1
- トポロジー分子極性表面積: 12.9
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029025026-250mg |
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805516-69-1 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029025026-1g |
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805516-69-1 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
Alichem | A029025026-500mg |
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805516-69-1 | 95% | 500mg |
$1,617.60 | 2022-04-01 |
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridineに関する追加情報
Comprehensive Overview of 3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine (CAS No. 1805516-69-1)
3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine (CAS No. 1805516-69-1) is a highly specialized pyridine derivative that has garnered significant attention in the fields of pharmaceutical research and organic synthesis. This compound, characterized by its unique halogenated and difluoromethylated structure, serves as a critical intermediate in the development of novel bioactive molecules. Its molecular formula, C8H7BrF2IN, reflects the presence of multiple functional groups, including bromomethyl, difluoromethyl, and iodo substituents, which contribute to its reactivity and versatility in chemical transformations.
The growing interest in 3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine is closely tied to the increasing demand for fluorinated compounds in drug discovery. Fluorine incorporation is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of pharmaceutical candidates. Researchers frequently search for terms like "fluorinated pyridine derivatives" and "halogenated heterocycles in drug design", highlighting the relevance of this compound in contemporary medicinal chemistry. Its difluoromethyl group, in particular, is a sought-after motif due to its ability to modulate lipophilicity and hydrogen bonding interactions.
In synthetic applications, 3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine offers a robust platform for cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, owing to its iodo and bromomethyl functionalities. These reactions are pivotal in constructing complex molecular architectures, a topic frequently explored in queries like "pyridine-based cross-coupling reagents". The compound's stability under various reaction conditions makes it a preferred choice for multi-step syntheses, particularly in the preparation of agrochemicals and advanced materials.
From an analytical perspective, the structural features of 3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine lend themselves to detailed characterization via NMR spectroscopy and mass spectrometry. The presence of difluoromethyl and iodo groups generates distinct spectroscopic signatures, enabling precise identification and purity assessment. This aligns with the rising trend in searches for "analytical methods for halogenated pyridines", as researchers seek reliable protocols for quality control in synthetic workflows.
Environmental and regulatory considerations also play a role in the compound's applications. While not classified as hazardous under standard guidelines, its halogenated nature necessitates careful handling to minimize ecological impact. This aspect resonates with the increasing focus on "green chemistry in heterocyclic synthesis", a topic frequently queried by sustainability-driven researchers. Innovations in catalytic processes and solvent systems are being explored to optimize the use of such intermediates while reducing waste generation.
The commercial availability of 3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine (CAS No. 1805516-69-1) has expanded in recent years, catering to the growing demand from contract research organizations and academic laboratories. Suppliers often highlight its high purity grades (>95%) and compatibility with automated synthesis platforms, addressing the needs of high-throughput screening campaigns. Search trends like "scalable synthesis of polyhalogenated pyridines" reflect the industrial interest in this compound class for large-scale applications.
Future research directions for 3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine may explore its potential in photopharmacology, where light-responsive drug candidates are designed using halogenated scaffolds. The compound's iodo substituent could serve as a heavy atom effect enhancer in photoswitchable systems, a cutting-edge area generating searches such as "halogenated photosensitizers in medicinal chemistry". Additionally, computational studies predicting its reactivity patterns could further streamline its application in rational drug design.
In conclusion, 3-(Bromomethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine represents a multifaceted building block with broad utility across chemical sciences. Its structural complexity, coupled with the strategic placement of halogen and fluorine atoms, positions it as a valuable asset in addressing contemporary challenges in molecular innovation. As evidenced by search patterns focusing on "next-generation pyridine synthons" and "fluorine in precision chemistry", this compound will likely maintain its relevance in advancing scientific frontiers.
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